molecular formula C19H19Cl2N3O6 B13812423 1-(2-(2,4-Dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate CAS No. 71821-05-1

1-(2-(2,4-Dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate

Cat. No.: B13812423
CAS No.: 71821-05-1
M. Wt: 456.3 g/mol
InChI Key: KXFKVZMEHNZSJI-UHFFFAOYSA-N
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Description

This compound is an imidazole-derived antifungal agent characterized by a 2,4-dichlorophenyl group and a unique (4-methoxyphenoxy)methoxy substituent on the ethyl chain of the imidazole core. These agents inhibit fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase, disrupting membrane integrity .

Properties

CAS No.

71821-05-1

Molecular Formula

C19H19Cl2N3O6

Molecular Weight

456.3 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(4-methoxyphenoxy)methoxy]ethyl]imidazole;nitric acid

InChI

InChI=1S/C19H18Cl2N2O3.HNO3/c1-24-15-3-5-16(6-4-15)25-13-26-19(11-23-9-8-22-12-23)17-7-2-14(20)10-18(17)21;2-1(3)4/h2-10,12,19H,11,13H2,1H3;(H,2,3,4)

InChI Key

KXFKVZMEHNZSJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

Biological Activity

1-(2-(2,4-Dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate, commonly referred to by its CAS number 71821-05-1, is a novel imidazole derivative that has garnered attention due to its potential biological activities. This compound exhibits a diverse range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C19H18Cl2N2O3
  • Molecular Weight : 456.31 g/mol
  • CAS Number : 71821-05-1
  • Structural Characteristics : The compound features a dichlorophenyl group and a methoxyphenoxy moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. In a study evaluating various imidazole compounds, it was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated effectiveness in inhibiting bacterial growth in vitro, suggesting its potential as an antimicrobial agent .

Antitumor Activity

The antitumor potential of this imidazole derivative has been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance:

  • Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The compound increased the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis rates compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell Line IC50 (µM) Apoptosis Rate (%)
A54918.5368.2
SGC-790120.0065.0
HeLa15.0070.0

Cytotoxicity Studies

Cytotoxicity assays using human dermal fibroblasts (HFF-1) revealed that the compound's cytotoxic effects were concentration-dependent. At lower concentrations (≤156 µg/mL), cell viability remained above 80%, while higher concentrations led to significant reductions in viability .

Study on Antitumor Activity

In a detailed investigation into the antitumor effects of imidazole derivatives, compound 4f (a close analog) was assessed for its antiproliferative activity against multiple cancer cell lines. The study concluded that compound 4f not only exhibited superior potency compared to traditional chemotherapeutics but also demonstrated selectivity towards tumor cells over normal cells .

Toxicological Profile

The acute toxicity of the compound has been evaluated with an LD50 value of approximately 2600 mg/kg in rodent models . While this suggests a relatively low acute toxicity profile, further studies are required to establish comprehensive safety data.

Scientific Research Applications

The compound 1-(2-(2,4-Dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate is a complex chemical structure that has garnered attention in various scientific research domains, particularly in medicinal chemistry, due to its potential therapeutic applications. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro assays demonstrated that compounds with structural similarities to this imidazole derivative effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing potential applications in developing new antimicrobial agents.

Anticancer Properties

Compounds containing imidazole rings are frequently investigated for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A comparative study involving a series of imidazole-based compounds revealed that those structurally related to this compound significantly reduced tumor growth in xenograft models of breast cancer. This suggests potential therapeutic applications in oncology.

Antioxidant Activity

The antioxidant properties of imidazole derivatives have also been explored extensively. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress.

Research Findings:

Studies have demonstrated that compounds similar to this one possess notable antioxidant activity, which could be beneficial in formulating supplements or drugs aimed at reducing oxidative damage in cells.

Data Table: Summary of Applications

Application TypeDescriptionReferences
Antimicrobial ActivityInhibits growth of Gram-positive and Gram-negative bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines; reduces tumor growth in xenograft models
Antioxidant ActivityScavenges free radicals, providing cellular protection against oxidative stress

Comparison with Similar Compounds

Structural Variations

Key structural differences among imidazole antifungals lie in their aromatic substituents and ether/oxime linkages:

Compound Substituents on Ethyl Chain Aromatic Groups Key References
Target Compound (4-Methoxyphenoxy)methoxy 2,4-Dichlorophenyl -
Miconazole Nitrate (2,4-Dichlorophenyl)methoxy 2,4-Dichlorophenyl
Econazole Nitrate (4-Chlorophenyl)methoxy 2,4-Dichlorophenyl
Isoconazole Nitrate (ISN) (2,6-Dichlorophenyl)methoxy 2,4-Dichlorophenyl
Oxiconazole Nitrate (2,4-Dichlorophenyl)oxime 2,4-Dichlorophenyl
Sertaconazole (Benzo[b]thienyl)methoxy 2,4-Dichlorophenyl

The (4-methoxyphenoxy)methoxy group in the target compound introduces a larger, more polar substituent compared to the dichlorinated benzyl groups in miconazole or isoconazole. This may enhance water solubility relative to highly lipophilic analogs like miconazole (log P ≈ 6.25) .

Physicochemical Properties

Property Target Compound (Inferred) Miconazole Nitrate Isoconazole Nitrate Econazole Nitrate
Water Solubility Low (similar to analogs) Insoluble Very slightly soluble Slightly soluble
Organic Solubility Soluble in methanol/DMSO Methanol, DMF, chloroform Methanol, ethanol Methanol, chloroform
Partition Coefficient Likely lower than miconazole 6.25 (octanol/water) Not reported Not reported

Spectrum of Activity

While direct data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • Miconazole Nitrate : Broad-spectrum activity against Candida spp., dermatophytes (e.g., Trichophyton), and Malassezia .
  • Isoconazole Nitrate : Effective against Candida and dermatophytes, with enhanced activity in vaginal formulations due to solubility properties .
  • Sertaconazole : Superior efficacy in cutaneous infections due to benzothienyl group enhancing tissue retention .

The target compound’s (4-methoxyphenoxy)methoxy group may expand its spectrum to include azole-resistant strains, as polar groups can improve binding to mutated lanosterol demethylase .

Research Findings and Innovations

  • Sertaconazole Development : Structural modification with a benzo[b]thienyl group demonstrated prolonged antifungal activity, supporting the hypothesis that aromatic substitutions enhance efficacy .
  • Isoconazole Stability : Nitrate salt formulation improves stability and solubility, a strategy applicable to the target compound .

Preparation Methods

Synthesis of Imidazole Intermediate

Method Overview:

The foundational step involves synthesizing the imidazole nucleus, often via cyclization of suitable precursors such as amino acids or aldehydes with nitriles or amidines under acidic or basic conditions. The patent CN104860887A details a method where imidazole derivatives are prepared through a multi-step process involving:

  • Condensation of formamide derivatives with appropriate aldehydes.
  • Cyclization facilitated by catalysts like calcium carbonate or sodium ethoxide.
  • Purification via recrystallization.

Research Outcome:

Step Reagents Conditions Yield Notes
1 Formamide, aldehyde Reflux, 100°C 75% Formation of imidazole ring
2 Cyclization catalyst 110-115°C, 1-2 hrs 80% Cyclization to imidazole core

Coupling of Dichlorophenyl and Imidazole

Method Overview:

The key to synthesizing the target compound involves nucleophilic substitution where the dichlorophenyl group is attached to the imidazole ring. According to patent CN104860887A, the process involves:

  • Reacting 2-chloro-1-(2,4-dichlorophenyl)-ethanol with imidazole derivatives.
  • Using DMF as a solvent for high polarity and solubility.
  • Catalyzing the reaction with PEG600 to facilitate nucleophilic attack.

Research Outcome:

Step Reagents Solvent Temperature Time Yield Notes
3 2-chloro-1-(2,4-dichlorophenyl)-ethanol DMF 110-115°C 4 hrs 92% High yield, industrially scalable

Introduction of the Methoxyphenoxy Group

This step involves nucleophilic substitution of the chlorinated intermediate with a methoxyphenoxy group, often via Williamson ether synthesis:

  • Using appropriate phenol derivatives (e.g., 4-methoxyphenol).
  • Employing bases such as potassium carbonate.
  • Conducted in polar aprotic solvents like DMF or acetone.

Research Outcome:

Step Reagents Conditions Yield Notes
4 4-methoxyphenol K2CO3, DMF 85-90% Efficient ether formation

Nitration and Salt Formation

The final step involves nitration to form the nitrate salt:

  • Nitrate source such as nitric acid or nitrating mixtures.
  • Controlled temperature to prevent over-nitration.
  • Purification via recrystallization.

Research Outcome:

Step Reagents Conditions Yield Notes
5 Nitric acid 0-5°C 80-85% Stable nitrate salt

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Catalyst Temperature Time Yield Purification Method
1 Formamide, aldehyde None None 100°C 2 hrs 75% Recrystallization
2 Imidazole precursors None None 110-115°C 1-2 hrs 80% Filtration, washing
3 2-chloro-1-(2,4-dichlorophenyl)-ethanol DMF PEG600 110-115°C 4 hrs 92% Centrifugation, recrystallization
4 4-methoxyphenol DMF K2CO3 50-55°C 2 hrs 85-90% Recrystallization
5 Nitric acid Cold None 0-5°C 1 hr 80-85% Recrystallization

Research Outcomes and Industrial Relevance

The synthesis methods described demonstrate:

The process's robustness is validated through multiple embodiments, with optimized reaction temperatures (110-115°C) and reagent ratios ensuring high purity and yield.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(2,4-dichlorophenyl)-2-((4-methoxyphenoxy)methoxy)ethyl)-1H-imidazole nitrate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step reactions, typically starting with 2,4-dichlorophenyl precursors. A common approach involves:

Substitution reactions to introduce the methoxyphenoxy methoxy group .

Nucleophilic substitution with imidazole derivatives under controlled pH and temperature (e.g., 60–80°C in anhydrous ethanol) .

Nitration to form the nitrate salt, requiring stoichiometric nitric acid in a non-aqueous solvent .
Yield optimization depends on reaction time, catalyst selection (e.g., K₂CO₃ for deprotonation), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Quantifies purity (>98%) and identifies major impurities (e.g., dechlorinated byproducts) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., integration ratios for dichlorophenyl protons at δ 7.2–7.8 ppm) .
  • FT-IR : Validates functional groups (e.g., C-O-C stretch at 1250 cm⁻¹ for the methoxy group) .
  • XRD : Resolves crystallinity, critical for bioavailability studies in pharmaceuticals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antifungal efficacy data across different fungal strains?

Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:

  • Strain-specific resistance mechanisms (e.g., efflux pump activation in Candida albicans) .
  • Experimental variables : Inoculum size, growth media pH, and incubation time .
    Resolution Strategy :
  • Standardize assays using CLSI (Clinical and Laboratory Standards Institute) guidelines.
  • Cross-validate results with fluorescence-based viability assays (e.g., FUN-1 staining) to reduce false negatives .

Q. What strategies are effective in identifying and quantifying synthesis-related impurities?

Methodological Answer: Key impurities include:

Impurity IDStructure DescriptionCAS NumberSource
Impurity F3,4-Dichlorobenzyl isomer27220-35-5Side reaction
Impurity G2,5-Dichlorobenzyl isomer909277-72-1Incomplete substitution
Analytical Workflow :
  • Use HPLC-DAD/ELSD with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate isomers .
  • LC-QTOF-MS quantifies trace impurities (<0.1%) and elucidates fragmentation pathways .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • QSAR Models : Predict logP and solubility using descriptors like topological polar surface area (TPSA) .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
  • Docking Studies : Identify binding affinity to fungal CYP51 (lanosterol 14α-demethylase) for targeted derivatization .

Q. What environmental persistence studies are critical for assessing ecological risks?

Methodological Answer:

  • Hydrolysis Studies : Conduct at pH 4–9 to measure half-life (e.g., t₁/₂ >30 days at pH 7 indicates high persistence) .
  • Soil Microcosm Assays : Quantify degradation via LC-MS/MS and monitor metabolites (e.g., dichlorophenol) .
  • Photolysis : Expose to UV-Vis light (λ=254–365 nm) to assess photodegradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallography data regarding the compound’s stereochemistry?

Methodological Answer:

  • Single-Crystal XRD : Resolve racemic mixtures by growing crystals in chiral solvents (e.g., (+)-menthol) .
  • VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via polarized IR spectra .
  • Cross-validate with synthetic standards of known configuration .

Methodological Optimization

Q. What advanced techniques improve the scalability of the synthesis process?

Methodological Answer:

  • Flow Chemistry : Reduces reaction time by 50% via continuous processing of intermediates .
  • Microwave-Assisted Synthesis : Enhances yield (15–20% improvement) in nitration steps .
  • DoE (Design of Experiments) : Optimizes variables (e.g., temperature, solvent ratio) using response surface methodology .

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